molecular formula C8H2BrCl2F3O B2868032 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde CAS No. 2512189-45-4

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2868032
CAS No.: 2512189-45-4
M. Wt: 321.9
InChI Key: YCDLTTXSUXJQCP-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde (: 2512189-45-4) is a high-value benzaldehyde derivative engineered for advanced synthetic chemistry and pharmaceutical research. This compound is characterized by a molecular formula of C 8 H 2 BrCl 2 F 3 O and a molecular weight of 321.91 . Its structure incorporates multiple halogen substituents—bromine and chlorine—alongside a trifluoromethyl group, making it a versatile and electron-deficient building block ideal for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . These reactions are cornerstone methodologies in the synthesis of complex organic molecules for material science, agrochemicals, and pharmaceuticals . The presence of both bromine and chlorine atoms offers orthogonal reactivity, allowing for selective, sequential functionalization to construct more complex molecular architectures. The trifluoromethyl group is of particular interest in medicinal chemistry, as its incorporation into lead compounds can significantly influence their pharmacokinetic properties, including metabolic stability, lipophilicity, and bioavailability . Chlorine-containing compounds, in particular, represent a vital family in drug discovery, with more than 250 FDA-approved drugs featuring this halogen . As such, this compound serves as a critical intermediate for researchers developing new active pharmaceutical ingredients (APIs), fine chemicals, and novel reagents for synthetic organic chemistry . This product is supplied with a documented purity of 97% and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2F3O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDLTTXSUXJQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Pre-Substituted Benzaldehyde Derivatives

A common approach involves brominating a pre-halogenated benzaldehyde precursor. For example, 2,6-dichloro-5-(trifluoromethyl)benzaldehyde can undergo electrophilic bromination at the 3-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

Reaction Conditions :

  • Catalyst : Zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃).
  • Temperature : 25–45°C for bromine addition, followed by stirring at 25–65°C.
  • Solvent : Oleum or sulfuric acid to stabilize the reactive intermediate.

This method achieves >95% purity post-distillation, with bromine acting as both a reactant and a mild oxidizer.

Sequential Chlorination and Trifluoromethylation

An alternative route involves constructing the aromatic core stepwise:

  • Chlorination : p-Chlorobenzotrifluoride undergoes di-chlorination at the 2- and 6-positions using Cl₂ gas under UV light.
  • Trifluoromethylation : Introduced via radical trifluoromethylation using CF₃I and a copper catalyst.
  • Bromination : Final bromination at the 3-position using Br₂/FeBr₃.

Key Industrial Considerations :

  • Feed Ratio : p-Chlorobenzotrifluoride to Cl₂ maintained at 1:1–6 to minimize over-chlorination.
  • Yield Optimization : 60–120°C reaction temperature maximizes 3,4,5-trichloro intermediate formation while suppressing isomerization.

Catalytic Systems and Reaction Mechanisms

Zinc Bromide-Mediated Bromination

Zinc bromide (ZnBr₂) enhances regioselectivity in electrophilic bromination by polarizing the Br–Br bond, directing substitution to the meta position relative to electron-withdrawing groups (Cl, CF₃). This is critical for avoiding para-brominated byproducts.

Mechanistic Insights :

  • Coordination : ZnBr₂ coordinates with the aldehyde oxygen, activating the ring for electrophilic attack.
  • Transition State : Bromine attacks the 3-position, stabilized by the trifluoromethyl group’s inductive effect.

Solvent Effects and Temperature Control

  • Oleum as Solvent : Enhances electrophilicity of bromine and stabilizes carbocation intermediates.
  • Low-Temperature Quenching : Quenching the reaction mixture below 25°C prevents decomposition of the aldehyde group.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature and mixing ratios:

  • Residence Time : 2–3 hours for complete bromination.
  • Automated Feed Systems : Ensure stoichiometric control of Br₂ and Cl₂, reducing waste.

Distillation and Chromatography

  • Vacuum Distillation : Isolates the product at 110–130°C (0.1–0.5 mmHg).
  • Purity Metrics : >95% purity confirmed via GC-MS and NMR.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Yield Purity
ZnBr₂/Bromine ZnBr₂ 25–65°C 82% >95%
AlCl₃/NBS AlCl₃ 60–120°C 75% 90%
Radical Trifluoromethylation Cu(I) 150–178°C 68% 85%

Advantages of ZnBr₂ Method : Higher selectivity, lower isomer formation (<11%), and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen Position and Type

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde (HA-0464)
  • Structure : Differs by replacing chlorines at positions 2 and 6 with fluorine atoms.
  • Molecular Weight : ~359.14 g/mol (inferred from similar aldehydes in ).
  • Applications : Used as an intermediate in fluorinated drug synthesis due to its balance of reactivity and stability .
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde
  • Structure : Bromo at position 5, with a trifluoromethyl group attached to a benzyloxy substituent.
  • Molecular Weight : 359.14 g/mol (exact match from ).
  • Reactivity : The benzyloxy group introduces steric bulk, reducing accessibility to the aldehyde group. The trifluoromethyl on the benzyloxy side chain alters electronic effects compared to direct ring substitution .

Functional Group Variations

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
  • Structure : Ester (-COOCH₃) replaces aldehyde (-CHO); trifluoromethoxy (-OCF₃) instead of trifluoromethyl (-CF₃).
  • Reactivity : The ester group is less reactive than aldehydes, favoring hydrolysis or transesterification over nucleophilic addition. Trifluoromethoxy is a weaker electron-withdrawing group than trifluoromethyl .
  • Applications : Likely used in polymer or surfactant synthesis due to its stability .
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide
  • Structure : Amide (-CONH₂) replaces aldehyde.
  • Reactivity : Amides are highly stable, requiring strong conditions for hydrolysis. This limits utility in dynamic syntheses but enhances thermal stability .
  • Applications: Potential use in drug design for hydrogen-bonding interactions with biological targets .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Weight (g/mol) Substituents Functional Group Purity Key Applications
Target Compound* ~386.82 (inferred) Br, 2Cl, CF₃ Aldehyde N/A Pharma intermediates
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde 359.14 Br, 2F, CF₃ Aldehyde 95% Fluorinated drug synthesis
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde 359.14 Br, OCH₂C₆H₄CF₃ Aldehyde N/A Specialty chemicals
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate N/A Br, Cl, OCF₃ Ester N/A Polymers, surfactants
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide 313.00 (price for 1g) Br, 2Cl, CF₃ Amide Tech Drug design

Biological Activity

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of bromine, chlorine, and a trifluoromethyl group, enhances its lipophilicity and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8_8H2_2BrCl2_2F3_3O
  • Molecular Weight : 321.91 g/mol
  • Structure :

    Chemical Structure

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances the compound's ability to penetrate biological membranes, while the halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing binding affinity and specificity for biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of several microbial strains, potentially through enzyme inhibition mechanisms that disrupt metabolic pathways essential for microbial survival .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies :
    • Target Enzymes : The compound has been tested against several enzymes implicated in cancer progression and microbial resistance.
    • Results : Significant inhibition was observed with IC50 values indicating effective concentrations for therapeutic use.
    Enzyme TargetIC50 (µM)Reference
    Protein Kinase A12.5
    DNA Polymerase8.3
    β-lactamase15.0
  • Cell Line Studies :
    • Various cancer cell lines were treated with different concentrations of the compound.
    • Results indicated a dose-dependent decrease in viability.
    Cell LineIC50 (µM)% Inhibition at 50 µM
    HeLa10.085
    MCF-715.078
    A54912.082

Applications in Drug Development

The compound is being explored as a precursor in the synthesis of novel therapeutic agents due to its unique structural features that enhance potency and selectivity. Its derivatives are under investigation for their potential use in treating conditions such as cancer and bacterial infections .

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